molecular formula C16H15NO2 B398506 1-(2-Methoxybenzoyl)indoline CAS No. 351442-72-3

1-(2-Methoxybenzoyl)indoline

Cat. No.: B398506
CAS No.: 351442-72-3
M. Wt: 253.29g/mol
InChI Key: GEYKEDMOQPXWDJ-UHFFFAOYSA-N
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Description

1-(2-Methoxybenzoyl)indoline is a synthetic chemical compound of interest in organic and medicinal chemistry research. The structure combines an indoline group, a common motif in bioactive molecules, with a 2-methoxybenzoyl (o-anisoyl) moiety. This specific architecture suggests potential as a building block or intermediate in the synthesis of more complex molecules . Researchers can explore its applications in various fields, including but not limited to, the development of novel pharmacologically active compounds or as a standard in analytical studies. The molecular framework is related to other methoxy-substituted benzoate esters, which have been utilized in cross-coupling methodologies and natural product synthesis . The exact mechanism of action and specific research applications for this compound are compound-specific and should be verified by consulting the relevant scientific literature. This product is intended for laboratory research purposes only and is not classified as a drug, cosmetic, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

351442-72-3

Molecular Formula

C16H15NO2

Molecular Weight

253.29g/mol

IUPAC Name

2,3-dihydroindol-1-yl-(2-methoxyphenyl)methanone

InChI

InChI=1S/C16H15NO2/c1-19-15-9-5-3-7-13(15)16(18)17-11-10-12-6-2-4-8-14(12)17/h2-9H,10-11H2,1H3

InChI Key

GEYKEDMOQPXWDJ-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)N2CCC3=CC=CC=C32

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCC3=CC=CC=C32

Origin of Product

United States

Structural Characterization and Elucidation of 1 2 Methoxybenzoyl Indoline

Spectroscopic Techniques for Molecular Structure Assignment

The elucidation of the molecular structure of 1-(2-methoxybenzoyl)indoline is achieved through the integrated application of several spectroscopic methods. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are principal among these, providing detailed information about the chemical environment of individual atoms and the nature of chemical bonds within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms. For this compound, ¹H NMR, ¹³C NMR, and two-dimensional correlation techniques are employed to assemble a complete structural picture.

Proton NMR (¹H NMR) spectroscopy of this compound reveals characteristic signals corresponding to the protons of the indoline (B122111) and 2-methoxybenzoyl groups. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons of the indoline ring appear as a multiplet in the range of δ 7.10–7.50 ppm. The protons of the 2-methoxybenzoyl group also resonate within this region. A key feature is the singlet observed at approximately δ 3.85 ppm, which is characteristic of the methoxy (B1213986) group's three protons. The aliphatic protons of the indoline ring at positions C2 and C3 would be expected to show distinct signals, though specific shift values are not detailed in the provided search results.

Table 1: ¹H NMR Spectroscopic Data for this compound Derivatives

Compound Solvent Chemical Shift (δ, ppm) and Multiplicity
1-(2-Methoxybenzoyl)-5-nitro-1H-indole CDCl₃ Indole (B1671886) protons: H2: δ 7.25 (d, J = 3.2 Hz, 1H), H3: δ 7.55 (d, J = 3.2 Hz, 1H), H4: δ 7.92 (d, J = 8.8 Hz, 1H), H6: δ 8.45 (s, 1H)
2-Methoxybenzoyl group: Methoxy: δ 3.85 (s, 3H), Aromatic protons: δ 7.10–7.50 (m, 4H) vulcanchem.com
5-Methoxy-1-(2-methoxybenzoyl)-1H-indole CDCl₃ δ = 8.35 (br d, J = 7.3 Hz, 1 H, H-4) thieme-connect.de

This table presents data for related indole compounds to provide context for the expected chemical shifts in this compound.

Carbon-13 NMR (¹³C NMR) spectroscopy provides complementary information to ¹H NMR by detecting the carbon framework of the molecule. libretexts.org In the ¹³C NMR spectrum of a related compound, 1-pentyl-3-(2-methoxybenzoyl)indole, distinct signals for the aromatic and aliphatic carbons are observed. researchgate.net For this compound, one would expect to see signals for the carbonyl carbon of the benzoyl group, the aromatic carbons of both the indoline and methoxybenzoyl rings, the aliphatic carbons of the indoline ring, and the methoxy carbon. The carbonyl carbon typically appears at the low-field end of the spectrum, generally in the range of 160-220 δ. libretexts.org The aromatic carbons absorb in the region of 110-160 δ, while the sp³-hybridized carbons of the indoline ring and the methoxy group would appear at higher fields (0-90 δ). libretexts.org

Table 2: Representative ¹³C NMR Data for Indole Derivatives

Compound Solvent Carbon Chemical Shifts (δ, ppm)
5-nitro-2-phenyl-1-(phenylsulfonyl)-1H-indole CDCl₃ 144.9, 144.7, 140.9, 137.4, 134.3, 130.9, 130.6, 130.1, 129.5, 129.0, 127.7, 126.8, 119.8, 116.8, 116.5, 112.8 rsc.org
1-pentyl-3-(2-methoxybenzoyl)indole MeOD Data available but not fully detailed in search results. researchgate.net

This table illustrates typical chemical shift ranges for carbons in indole-containing molecules.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Quantum Coherence (HMQC), are crucial for unambiguously assigning proton and carbon signals and establishing the connectivity between them. libretexts.orgnorthwestern.edu

A COSY experiment on this compound would reveal correlations between protons that are coupled to each other, typically over two or three bonds. This would help to trace the proton-proton networks within the indoline and methoxybenzoyl rings. emerypharma.com

An HMQC (or the related HSQC) spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to. emerypharma.com This one-bond correlation is essential for assigning the carbon signals based on the already assigned proton spectrum. For instance, the proton signal of the methoxy group would show a cross-peak with the signal of the methoxy carbon.

A Heteronuclear Multiple Bond Correlation (HMBC) spectrum provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. libretexts.org This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connection between the indoline and 2-methoxybenzoyl moieties through the carbonyl group.

Carbon (¹³C) NMR Analysis

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. newport.comedinst.com

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups. A strong absorption band for the carbonyl (C=O) stretching vibration of the amide group is a prominent feature, typically appearing in the region of 1630-1680 cm⁻¹. The presence of aromatic rings (both the indoline and the methoxybenzoyl) will give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the methoxy group would also be observable. The FT-IR spectra of related indole derivatives show characteristic peaks that support these expected vibrational modes. ekb.egmdpi.comasianpubs.orgsemanticscholar.org For instance, in related compounds, IR peaks have been observed in regions around 1580-1589 cm⁻¹, which can be attributed to the molecular structure. rsc.org

Table 3: Characteristic FT-IR Absorption Frequencies for Related Indole Compounds

Compound Sample Prep Key IR Absorption Bands (ν, cm⁻¹)
5-nitro-2-phenyl-1-(phenylsulfonyl)-1H-indole KBr 3078, 1526, 1447, 1382, 1345, 1181, 1048, 764, 597 rsc.org
5-nitro-2-(p-tolyl)-1-(phenylsulfonyl)-1H-indole KBr 2963, 1516, 1448, 1384, 1344, 1185, 1088, 821, 729, 587 rsc.org
2-(4-chlorophenyl)-5-nitro-1-(phenylsulfonyl)-1H-indole KBr 1588, 1554, 1437, 1420, 1361, 1314, 1259, 1145, 1107, 1044, 894, 578 rsc.org

This table provides a reference for the expected vibrational frequencies in this compound by showing data from structurally similar molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. For organic compounds with conjugated systems, such as this compound, this technique provides information about the presence and extent of conjugation. libretexts.org The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. libretexts.org

In a typical UV-Vis spectrum, the wavelength of maximum absorbance (λmax) is a key characteristic. libretexts.org For indole derivatives, the UV-Vis spectra can reveal information about substitutions on the indole ring. For instance, a study on indigoids produced from indole and its derivatives showed distinct maximum absorption wavelengths. The blue product from indole exhibited λmax at 292 nm and 616 nm. researchgate.net While specific UV-Vis data for this compound is not extensively detailed in the provided results, it is known that indoline dyes are utilized in applications like dye-sensitized solar cells, where their light-absorbing properties in the 350-500 nm range are crucial. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. savemyexams.com This information is critical for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. savemyexams.comnih.gov

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and large molecules. It typically produces protonated molecules [M+H]+ or other adducts with minimal fragmentation. researchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. doi.org

For a derivative, tert-butyl 2-(4-methoxybenzoyl)indoline-1-carboxylate, HRMS (ESI+) analysis determined the [M+H]+ ion at m/z 344.1656, which corresponds to the calculated value of 344.1656 for the molecular formula C20H23FNO3. rsc.org In another example, a compound with the formula C22H23N2O yielded a protonated molecular ion [M+H]+ at m/z 331.1805 in HRMS (ESI), with the found value being 331.1824. acs.org Similarly, for 1-(2-methoxybenzoyl)-5-nitro-1H-indole, the computed molecular weight is 296.28 g/mol , and the monoisotopic mass is 296.07970687 Da. nih.gov

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. uin-alauddin.ac.id In GC-MS, a sample is vaporized and separated into its components in a chromatographic column before each component is analyzed by the mass spectrometer. uin-alauddin.ac.id

The electron ionization (EI) mass spectra of regioisomeric methoxybenzoyl-1-pentylindoles show that the molecular ion is often the base peak. nih.govresearchgate.net A characteristic fragmentation for ortho-substituted methoxybenzoyl isomers is the loss of an OH group, resulting in a unique fragment ion at M-17. nih.govresearchgate.net Deuterium labeling has confirmed that the hydrogen in the eliminated OH group originates from the ortho-substituent. researchgate.netnih.govresearchgate.net The elution order in GC is influenced by the molecule's linearity, with ortho-isomers typically eluting first. researchgate.netnih.govresearchgate.net For instance, in a study of regioisomeric methoxy- and methyl-benzoyl-1-pentylindoles, the ortho-isomer eluted first, and the para-isomer had the longest retention time. nih.govresearchgate.net

Table 1: GC-MS Parameters for Analysis of Related Indole Derivatives

Parameter Value Reference
Column HP1-MS (100% dimethylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness
Rtx-200 (trifluoropropylmethyl polysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness oup.com
Injector Temperature 280 °C
300 °C oup.com
Carrier Gas Helium, 1.2 ml/min
Oven Program Initial 170°C (1 min), ramp to 190°C at 8°C/min, then to 293°C at 18°C/min (hold 7.1 min), then to 325°C at 50°C/min (hold 6.1 min)
Initial 80°C (1 min), ramp to 300°C at 30°C/min (hold 0.5 min), then to 340°C at 5°C/min (hold 5.0 min) oup.com
MSD Transfer Line 235 °C
Ionization Energy 70 eV
Scan Range m/z 50-550

Interactive Data Table: Click on a cell to learn more.

Gas chromatography-infrared (GC-IR) analysis provides complementary information to GC-MS by identifying functional groups present in the separated compounds. nih.gov The vapor-phase infrared spectra can offer characteristic absorption bands that help differentiate between isomers that may have very similar mass spectra. oup.comnih.gov For example, in a study of regioisomeric methoxy-1-n-pentyl-3-(1-naphthoyl)-indoles, GC-IR was crucial for distinguishing between the isomers, as their EI mass spectra were very similar. oup.comnih.gov The C-O stretching vibrations in the methoxy group, for instance, can appear at different wavenumbers depending on its position on the indole ring. oup.com

Gas Chromatography-Mass Spectrometry (GC-MS)

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uhu-ciqso.esbruker.com

While specific SCXRD data for this compound was not found in the search results, data for closely related structures provide insight into the expected structural features. For example, the crystal structure of 5-Fluoro-1-(4-methoxybenzyl)indoline-2,3-dione was determined to be in the P b c a space group with cell dimensions of a = 17.779 Å, b = 7.1575 Å, and c = 21.306 Å. crystallography.net Another related compound, 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one, crystallizes in the monoclinic P21/n space group. mdpi.com The analysis of a triazole/thiadiazole hybrid with an indole scaffold revealed a monoclinic system with a P21/n space group. mdpi.com These examples demonstrate the utility of SCXRD in unambiguously determining the molecular structure and packing in the crystalline state.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
1-(2-Methoxybenzoyl)-5-nitro-1H-indole
1-butyl-3-(2-methoxybenzoyl)indole
1-pentyl-3-(4-methoxybenzoyl)indole
5-Fluoro-1-(4-methoxybenzyl)indoline-2,3-dione
8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one
Indole
Methoxybenzoyl-1-pentylindoles
Methyl-benzoyl-1-pentylindoles
Methoxy-1-n-pentyl-3-(1-naphthoyl)-indoles
tert-butyl 2-(4-methoxybenzoyl)indoline-1-carboxylate

Hirshfeld Surface Analysis of Intermolecular Interactions

A Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. This analysis requires a CIF file from X-ray crystallography as input. Due to the lack of a determined crystal structure for this compound, a Hirshfeld surface analysis has not been conducted. Therefore, there are no findings on the nature and contribution of various intermolecular contacts, such as hydrogen bonds or van der Waals forces, to the crystal packing of this compound.

Until the synthesis and single-crystal X-ray diffraction analysis of this compound are performed and published, a definitive and accurate report on these specific structural characteristics cannot be generated.

Mechanistic Investigations of Reactions Involving 1 2 Methoxybenzoyl Indoline

Role of Catalysis in Reaction Mechanisms

Catalysis provides an alternative reaction pathway with a lower activation energy, thereby increasing the rate of a chemical reaction without the catalyst being consumed. openstax.org In the context of reactions involving 1-(2-Methoxybenzoyl)indoline, catalysts are instrumental in dictating the reaction's course, efficiency, and selectivity. Both homogeneous catalysts, which are in the same phase as the reactants, and heterogeneous catalysts play significant roles. openstax.org The catalyst interacts with reactants to form intermediates, which then proceed to form the final product, regenerating the catalyst in the process. openstax.org

Lewis and Brønsted acids are fundamental catalysts in organic synthesis, particularly in reactions involving electron-rich heterocycles like indoles and indolines. They function by activating electrophiles or pronucleophiles, thereby facilitating bond formation.

Brønsted acids, or proton donors, can initiate reactions by protonating the substrate. In the case of indoles, strong Brønsted acids like sulfuric acid, phosphoric acid, or trifluoroacetic acid typically add a proton at the C3 position, forming a reactive indoleninium ion intermediate. mdpi.com This activation is a key step in many electrophilic substitution reactions. Lewis acids, which are electron-pair acceptors, often catalyze reactions by coordinating to a Lewis basic site on a reactant, such as the oxygen of a carbonyl group or the nitrogen of an imine. This coordination enhances the electrophilicity of the reactant. nih.gov For instance, in Friedel-Crafts acylation reactions to form N-acyl indolines, a Lewis acid like zinc chloride or silver triflate can be used to activate the acylating agent. researchgate.net

The choice between a Lewis and a Brønsted acid can fundamentally alter the reaction pathway and the resulting products. In a three-component reaction involving indole (B1671886) derivatives, using trifluoroacetic acid (a Brønsted acid) yielded a mixture of products through different cyclization pathways, whereas using Yb(OTf)₃ (a Lewis acid) led to a single product type. researchgate.net This demonstrates the capacity to control reaction outcomes by selecting the appropriate acid catalyst. researchgate.net

Table 1: Effect of Lewis Acids on Friedel-Crafts Acylation This table illustrates the effectiveness of different Lewis acids in promoting acylation reactions on indole precursors, a key step in the synthesis of compounds like this compound.

Entry Acylating Agent Lewis Acid Promoter Product Yield Reference
1 p-Methoxybenzoyl chloride Zinc chloride 2-Acylindole derivative ~Quantitative researchgate.net

Transition metal catalysis offers a powerful and versatile platform for the synthesis and functionalization of indoline (B122111) derivatives. The specificity of the metal catalyst and the electronic and steric properties of its coordinating ligands are paramount in determining the reaction's outcome, including its regioselectivity and enantioselectivity.

Nickel-catalyzed reactions have proven particularly effective for indoline synthesis. In a nickel/photoredox dual catalysis system for producing 3-substituted indolines from 2-iodoanilines and alkenes, the mechanism leverages multiple oxidation states of nickel (Ni(0)/Ni(I)/Ni(II)/Ni(III)) to facilitate the challenging C(sp³)–N bond formation. organic-chemistry.org A key finding in nickel-catalyzed dearomative arylboration of indoles highlights the profound influence of the N-protecting group, such as the 2-methoxybenzoyl group. Changing the N-protecting group from N-Boc to N-Piv resulted in a complete reversal of regioselectivity, switching from C2-borylation to C3-borylation. nih.gov This selectivity is attributed to a complex interplay between the carbonyl orientation of the N-acyl group, the electronics of the indole C2–C3 π-bond, and steric factors. nih.gov

The ligands coordinated to the metal center play a crucial role. The electron-donating or -withdrawing nature of the ligand can affect the redox potential of the metal complex and influence its reactivity. cmu.edu For example, in copper-catalyzed atom transfer radical polymerization (ATRP), ligands like 2,2'-bipyridine (B1663995) (bpy) and its derivatives are chosen to modulate catalyst activity and solubility. cmu.edu Similarly, in asymmetric catalysis, chiral ligands are employed to create a chiral environment around the metal center, enabling the production of enantiomerically enriched products. acs.org Catalyst systems based on Ni(II) complexes with chiral BOX ligands have been used for the enantioselective Friedel-Crafts reaction of indoles with nitroalkenes, where the ligand is essential for high enantioselectivity. acs.org

Table 2: Influence of N-Protecting Group on Regioselectivity in Ni-Catalyzed Arylboration of Indole

N-Protecting Group Product Regioselectivity (C2:C3) Diastereoselectivity Reference
N-Boc C2-Borylated Indoline >20:1 >20:1 nih.gov

While traditional metal catalysis is powerful, biocatalysis using engineered enzymes is emerging as a highly efficient and selective alternative for challenging transformations like C(sp³)–H functionalization. For N-substituted indolines, including those with acyl groups like 2-methoxybenzoyl, selective functionalization of the saturated heterocyclic ring is difficult to achieve with conventional methods. chemrxiv.org

Engineered cytochrome P450 enzymes have been developed to catalyze the regio- and stereoselective C(sp³)–H functionalization of N-substituted indolines via carbene transfer chemistry. chemrxiv.orgchemrxiv.org These biocatalysts can direct the reaction to either the α- or β-position of the indoline ring with high selectivity, a feat that is challenging for small-molecule catalysts. chemrxiv.org The transformations can proceed with high yields, excellent regioselectivity (>99%), and high enantioselectivity (up to 98% ee). chemrxiv.org

Mechanistic studies, combining computational and experimental approaches, suggest that the enzymatic reaction proceeds through a radical-mediated C–H functionalization pathway. chemrxiv.orgchemrxiv.org This provides insight into the mechanism of P450-catalyzed C(sp³)–H carbene insertion. chemrxiv.org The ability to use engineered enzymes offers a direct and tunable strategy for the diversification of the indoline scaffold, which is a valuable building block in medicinal chemistry. chemrxiv.org

Metal-Catalyst Specificity and Ligand Effects

Solvent Effects on Reaction Selectivity and Rate

The choice of solvent is a critical parameter in chemical reactions, capable of significantly influencing reaction rates, conversion, and product selectivity. rsc.org Solvents can exert their influence through various mechanisms, including stabilizing reactants, intermediates, or transition states, and in some cases, by directly participating in the reaction. rsc.orglibretexts.org

The polarity of the solvent is a key factor. Polar solvents are generally effective at stabilizing charged intermediates and transition states, which can accelerate reactions that proceed through ionic pathways, such as Sₙ1-type mechanisms. libretexts.orgresearchgate.net For instance, polar protic solvents, like water and alcohols, can stabilize both cations and anions through hydrogen bonding and dipole-dipole interactions, lowering the activation energy barrier. libretexts.org Conversely, these same interactions can stabilize a nucleophile to the point of reducing its reactivity, potentially slowing down Sₙ2 reactions. libretexts.org Nonpolar solvents are often preferred for nonpolar reactions as they minimize solvation effects. researchgate.net

Table 3: General Influence of Solvent Type on Reaction Characteristics

Solvent Type Polarity Protic/Aprotic General Effect on Rate/Selectivity Reference
Water, Alcohols Polar Protic Can accelerate ionic reactions (e.g., Sₙ1) by stabilizing charged intermediates and transition states. libretexts.org
DMSO, DMF, Acetonitrile Polar Aprotic Can accelerate Sₙ2 reactions by solvating the cation but not the "naked" anion nucleophile. libretexts.org

Regioselectivity and Diastereoselectivity in Indoline Formation

Achieving high regioselectivity and diastereoselectivity is a central goal in the synthesis of complex molecules like functionalized indolines. The formation of the indoline ring often involves cyclization or cycloaddition reactions where precise control over the formation of new stereocenters is essential.

In the synthesis of substituted indolines, the regioselectivity—the preferential reaction at one site over another—can often be controlled by the choice of catalyst and substrates. As previously mentioned, the nickel-catalyzed arylboration of indoles demonstrated that the regioselectivity of borylation at the C2 or C3 position could be completely switched by changing the N-acyl protecting group. nih.gov This level of control is highly valuable for accessing specific isomers. Similarly, a nickel/photoredox dual catalytic system for coupling 2-iodoaniline (B362364) derivatives with terminal alkenes achieves high regioselectivity, exclusively yielding 3-substituted indoline products. organic-chemistry.org

Diastereoselectivity, the preferential formation of one diastereomer over others, is critical when multiple stereocenters are formed in a single reaction. Three-component 1,3-dipolar cycloaddition reactions are powerful tools for constructing complex heterocyclic systems with multiple stereocenters, such as spirooxindoles fused with tetrahydrocarboline. rsc.org In these reactions, an azomethine ylide reacts with a dipolarophile. The reaction often proceeds with excellent diastereoselectivity, forming one diastereomer in significant excess. rsc.org The observed selectivity is a result of a kinetically favored transition state, often an endo pathway, where steric and electronic interactions guide the approach of the reactants. rsc.org Computational studies can be used to model the transition state energies for different pathways (exo vs. endo) to rationalize the observed stereochemical outcome. acs.orgresearchgate.net

Computational Chemistry and Theoretical Studies of 1 2 Methoxybenzoyl Indoline

Density Functional Theory (DFT) Calculations

No published data is available.

No published data is available.

No published data is available.

No published data is available.

No published data is available.

Molecular Electrostatic Potential (MEP) Mapping

Time-Dependent Density Functional Theory (TDDFT) for Excited States

No published data is available.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, akin to Lewis structures. researchgate.net This analysis provides valuable insights into the electron density distribution, hybridization, and the stabilizing effects of orbital interactions within a molecule.

NBO analysis examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction, signifying greater electron delocalization and molecular stability. For a molecule like 1-(2-Methoxybenzoyl)indoline, key interactions would include those between the lone pairs on the oxygen and nitrogen atoms and the antibonding orbitals (π*) of the aromatic rings and the carbonyl group.

Table 1: Illustrative NBO Analysis Data for a Representative Indoline (B122111) Derivative

Donor NBOAcceptor NBOE(2) (kcal/mol)Type of Interaction
LP (1) Nπ* (C=O)~15-25n -> π
LP (1) Oπ (Aromatic Ring)~5-15n -> π
π (Aromatic Ring)π (C=O)~20-40π -> π*

Note: This table is illustrative and provides typical ranges of E(2) values for interactions in similar molecules. Actual values for this compound would require specific DFT calculations.

Global Reactivity Parameters (e.g., Chemical Hardness, Chemical Softness, Ionization Potential)

Global reactivity parameters, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), offer a quantitative assessment of a molecule's reactivity and stability. chemmethod.com These parameters, often calculated using Density Functional Theory (DFT), include ionization potential, electron affinity, chemical hardness, chemical softness, and the electrophilicity index.

Ionization Potential (I) and Electron Affinity (A) relate to the energy required to remove an electron and the energy released when an electron is gained, respectively. They can be approximated by the energies of the HOMO and LUMO (I ≈ -EHOMO, A ≈ -ELUMO).

Chemical Hardness (η) and Chemical Softness (S) describe the resistance of a molecule to changes in its electron distribution. A large HOMO-LUMO energy gap is indicative of a "hard" molecule, which is generally more stable and less reactive. mdpi.com Conversely, a small energy gap signifies a "soft" molecule, which is more polarizable and reactive.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

Table 2: Representative Global Reactivity Parameters for an Indole (B1671886) Derivative

ParameterFormulaTypical Value Range (eV)
HOMO Energy (EHOMO)--5.0 to -6.5
LUMO Energy (ELUMO)--0.5 to -2.0
Energy Gap (ΔE)ELUMO - EHOMO3.0 to 5.5
Ionization Potential (I)-EHOMO5.0 to 6.5
Electron Affinity (A)-ELUMO0.5 to 2.0
Chemical Hardness (η)(I - A) / 21.5 to 2.75
Chemical Softness (S)1 / (2η)0.18 to 0.33
Electrophilicity Index (ω)(I + A)² / (8η)1.0 to 3.0

Note: This table is for illustrative purposes. The values are typical for related heterocyclic compounds and would need to be specifically calculated for this compound.

Mechanistic Insights from Computational Modeling

Computational modeling is a crucial tool for elucidating reaction mechanisms, providing a step-by-step understanding of how chemical transformations occur. rsc.org Through techniques like DFT, researchers can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the energy barriers associated with different pathways.

For a molecule like this compound, mechanistic studies could explore its synthesis, potential rearrangements, or its interactions with biological targets. For example, a combined experimental and DFT study on the formation of quinolin-2-ones from related precursors revealed multiple competing reaction channels, and the calculations helped to rationalize the observed product distribution. mdpi.com

Structure Reactivity Relationships and Chemical Transformations of 1 2 Methoxybenzoyl Indoline

Influence of Substitution Patterns on Indoline (B122111) Ring Reactivity

The reactivity of the indoline ring is significantly influenced by the nature and position of its substituents. organic-chemistry.orgcdnsciencepub.com These substituents can alter the electron density of the ring system, thereby affecting its susceptibility to electrophilic or nucleophilic attack and influencing the regioselectivity of chemical transformations. nih.govscribd.comacs.org

Impact of the Methoxybenzoyl Moiety on Chemical Transformations

The 1-(2-methoxybenzoyl) group attached to the indoline nitrogen plays a crucial role in modulating the reactivity of the entire molecule. This substituent introduces both steric and electronic effects that influence the course of chemical reactions. vulcanchem.com

The benzoyl portion of the moiety is an electron-withdrawing group, which generally deactivates the indoline ring towards electrophilic substitution. However, the methoxy (B1213986) group at the ortho position of the benzoyl ring can exert a competing electron-donating effect through resonance, potentially influencing the reactivity at specific positions. vulcanchem.com Furthermore, the steric bulk of the 2-methoxybenzoyl group can direct incoming reagents to less hindered positions on the indoline ring. vulcanchem.com

In the context of N-acylated indoles, the nature of the acyl group significantly directs the regioselectivity of further functionalization. For instance, palladium-catalyzed C7-acetoxylation of indolines can be guided by various N-acyl groups, including the benzoyl group. nsf.gov This highlights the directing capability of the acyl moiety in C-H activation reactions.

Research on related N-benzoyl indole (B1671886) derivatives has shown that the rotational barrier around the N-C(benzoyl) bond can be restricted by substituents on the benzoyl ring, leading to atropisomerism. acs.org This conformational restriction can, in turn, influence the accessibility of different sites on the indoline core.

Effects of Other Substituents on Indoline Core Functionalization

The presence of additional substituents on the indoline core further diversifies its chemical reactivity. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the benzene (B151609) ring of the indoline nucleus have predictable, yet powerful, effects on the outcomes of various reactions.

For instance, in palladium-catalyzed C-H functionalization reactions, the electronic nature of substituents on the indoline ring can influence reaction yields and regioselectivity. nsf.gov A study on the C7-acetoxylation of indolines revealed that substituents at the C2 and C6 positions have a notable impact on the reaction's efficiency. nsf.gov Specifically, an increase in electron density on the arene ring, potentially caused by EDGs, can sometimes lead to non-directed C5-acetoxylation as a competing reaction. nsf.gov

In the context of synthesizing substituted indolines, intramolecular cycloaddition strategies have proven effective for creating indolines with multiple substituents on the six-membered ring. nih.gov The nature of these substituents is critical for the success and regiochemical outcome of the cycloaddition.

Derivatization Strategies for 1-(2-Methoxybenzoyl)indoline and its Analogs

Derivatization is a key strategy for modifying the properties of a lead compound and exploring its structure-activity relationships. scribd.comjfda-online.comresearchgate.net For this compound and its analogs, derivatization can be achieved by functionalizing the indoline nitrogen, modifying the benzoyl moiety, or transforming the indoline ring system itself.

Functionalization of the Indoline Nitrogen Atom

The nitrogen atom of the indoline ring is a common site for derivatization. While in this compound this position is already acylated, related chemistries on indole and indoline systems provide insights into potential transformations.

For many indole syntheses and functionalizations, the nitrogen is often protected with a variety of groups. chim.it The choice of the N-substituent can significantly influence the reactivity of the indole ring in subsequent reactions. chim.it For instance, N-substituents can direct the regioselectivity of metallation and subsequent electrophilic attack.

In the case of this compound, while the benzoyl group is already in place, it is conceivable to modify or replace this group. Cleavage of the amide bond, though challenging, would provide a free indoline nitrogen that could be re-functionalized with different acyl or alkyl groups to generate a library of analogs. The p-methoxybenzyl group, for example, has been used as a protecting group for the indole nitrogen and can be removed under specific conditions. clockss.org

Modifications on the Benzoyl Moiety

The benzoyl moiety of this compound offers several opportunities for modification. The methoxy group can be demethylated to a hydroxyl group, which can then be further functionalized. nih.gov This transformation is often achieved using reagents like boron tribromide. nih.gov

Furthermore, the aromatic ring of the benzoyl group can be subjected to electrophilic aromatic substitution reactions. The position of these substitutions will be directed by the existing methoxy group and the carbonyl linker. This allows for the introduction of a wide range of substituents, such as halogens, nitro groups, or alkyl groups, which can fine-tune the electronic and steric properties of the molecule. nih.gov

For example, in the synthesis of related benzoyl-imidazole derivatives, modifications on the benzoyl ring were a key strategy to explore structure-activity relationships. nih.gov

Transformations on the Indoline Ring System

The indoline ring system itself is amenable to a variety of chemical transformations. C-H functionalization is a powerful tool for introducing new substituents directly onto the indoline core. chemrxiv.org Palladium-catalyzed reactions have been successfully employed for the C7-acetoxylation of N-acyl indolines, demonstrating the feasibility of functionalizing the benzene part of the indoline. nsf.gov

The pyrrole (B145914) ring of the indoline is also reactive. For instance, the C2 and C3 positions can be functionalized. unimi.it Radical-mediated C(sp3)-H functionalization of N-substituted indolines has been achieved with high regio- and stereoselectivity using enzymatic catalysts, allowing for the introduction of functional groups at both the α- and β-positions to the nitrogen. chemrxiv.org

Additionally, dearomatization reactions of indoles can lead to the formation of fused or spiro-indoline scaffolds. acs.org These transformations often proceed via photoredox catalysis and can introduce significant three-dimensional complexity. acs.org

Below is a table summarizing some of the potential derivatization strategies for a generic 1-benzoylindoline scaffold:

Reaction Type Reagent/Catalyst Position of Modification Resulting Functional Group Reference
C7-AcetoxylationPd(OAc)₂, PhI(OAc)₂C7 of IndolineAcetoxy nsf.gov
C-H FunctionalizationEngineered CYP119α or β to N in IndolineVaries (e.g., ester) chemrxiv.org
DemethylationBBr₃ortho-position of BenzoylHydroxyl nih.gov
Dearomative AnnulationPhotoredox CatalystC2, C3 of Indole precursorFused/Spirocyclic system acs.org

Applications as Key Synthetic Intermediates and Building Blocks

The N-acyl group in this compound activates the indole nucleus for certain reactions and serves as a directing group in others. This dual role makes it a valuable precursor for creating structurally diverse and complex molecules.

The construction of polycyclic frameworks containing a fused indoline core is a significant area of synthetic chemistry, driven by the prevalence of these structures in bioactive alkaloids. researchgate.netnih.gov N-acylindolines, including N-benzoyl derivatives, are common starting points for such endeavors. Various synthetic strategies have been developed that leverage the N-acyl group to facilitate cyclization and annulation reactions.

Established methods for building polycyclic indolines from N-acyl precursors include:

Palladium-Catalyzed Reactions : Ligand-free palladium catalysis can achieve an annulation/acyl migration cascade to produce N-fused polycyclic indoles. nih.gov Additionally, intramolecular oxidative coupling of N-acylindolines via Pd(II)-mediated C-H activation is a known strategy to access scaffolds like the pyrrolophenanthridone core found in Amaryllidaceae alkaloids. researchgate.netresearchgate.net

Cycloaddition Reactions : The dearomatization of indoles via cycloaddition is a reliable method for converting simple planar molecules into complex, stereochemically rich ring systems. nih.gov Formal [3+2] and [4+2] cycloadditions of indoles with various partners, such as 1,2-diaza-1,3-dienes, yield polycyclic fused indolines like tetrahydro-1H-pyridazino[3,4-b]indoles and tetrahydropyrrolo[2,3-b]indoles. nih.govacs.org Photochemical [2+2] cycloadditions between N-benzoylindole and alkenes have been shown to produce cyclobutane-fused indolines through the intermediacy of triplet 1,4-biradicals. cdnsciencepub.comresearchgate.netcdnsciencepub.com

Radical Cyclizations : Samarium(II) iodide can mediate the intramolecular cyclization of N-acyl indole derivatives to form new polycyclic systems. sci-hub.se

These methodologies highlight the versatility of the N-acylindoline framework as a precursor for complex, multi-ring structures.

This compound and its analogs are valuable building blocks for constructing a range of complex heterocyclic systems, which are often associated with significant biological activity.

Indoloquinolizidines The indolo[2,3-a]quinolizidine skeleton is the core structure of many naturally occurring indole alkaloids that exhibit diverse bioactivities. masterorganicchemistry.comnih.gov Synthetic strategies toward these frameworks are of great interest. Methodologies often involve the aza-annulation of tetrahydro-β-carboline-derived enaminones to construct the fused heterocyclic system. nih.gov

Triazinoindoles The synthesis of the 5H- nih.govnih.govsci-hub.setriazino[5,6-b]indole core is typically achieved through the reaction of isatin (B1672199) or its derivatives with thiosemicarbazide, followed by cyclization and subsequent functionalization. nih.gov These compounds can then be elaborated into more complex structures, including hybrids with benzimidazole (B57391) or benzoxazole (B165842) moieties, which have been investigated as potential urease inhibitors. nih.gov

Pyrazoles The N-(2-methoxybenzoyl) group plays a key role in the synthesis of complex spiro-heterocycles. Specifically, derivatives of this compound are precursors for spiropyrazoline oxindoles. A formal [4+1] annulation reaction between 3-bromooxindoles and in situ-derived 1,2-diaza-1,3-dienes provides an efficient and mild route to these spiro compounds. rsc.org A notable example involves a one-pot, three-component reaction that smoothly yields the desired spiropyrazoline oxindoles. rsc.org The structure of these complex molecules, incorporating the 2-methoxybenzoyl moiety, has been confirmed through detailed spectroscopic analysis. rsc.org

Table 1: Examples of Spiropyrazoline Oxindoles Derived from 2-Methoxybenzoyl Precursors rsc.org
Compound NameSubstituentsYieldMelting Point (°C)
Ethyl 2-(2-methoxybenzoyl)-1-(4-methoxybenzyl)-2-oxo-2,4-dihydrospiro[indoline-3,3'-pyrazole]-5'-carboxylateR1=4-MeO-Bn, R2=H60%230-232
Ethyl 2-(2-methoxybenzoyl)-1,5-dimethyl-2-oxo-2,4-dihydrospiro[indoline-3,3'-pyrazole]-5'-carboxylateR1=Me, R2=5-Me67%198-200
Ethyl 1-benzyl-5-chloro-2-(2-methoxybenzoyl)-2-oxo-2,4-dihydrospiro[indoline-3,3'-pyrazole]-5'-carboxylateR1=Bn, R2=5-Cl66%225-227

The utility of this compound extends to its role as a versatile intermediate for preparing pharmacologically relevant molecules and for developing chemical libraries aimed at drug discovery.

Nitrogen-containing heterocycles are fundamental to medicinal chemistry, with over 85% of all biologically active pharmaceuticals containing a heterocyclic framework. mdpi.com The indoline scaffold is a key component in numerous drugs and clinical candidates. mdpi.comnih.gov

N-acylindolines serve as precursors to various pharmacologically active scaffolds. For instance, intramolecular coupling reactions of N-acylindolines can lead to pyrrolophenanthridone alkaloids, which are related to the lycorine (B1675740) family of natural products known for their potent biological activities. researchgate.net Furthermore, the spiropyrazoline oxindoles synthesized from this compound precursors have demonstrated notable cytotoxic activity against cancer cell lines, such as MCF-7 (breast cancer), making them promising pharmacophores for anticancer drug development. nih.govnih.gov

Diversity-oriented synthesis (DOS) is a powerful strategy in modern drug discovery that aims to create structurally diverse small molecules to explore chemical space efficiently. researchgate.netresearchgate.net Large, readily accessible ("REAL") compound libraries can be generated using robust, multi-step reaction sequences starting from validated building blocks. nih.gov

The N-acylindoline framework is an excellent starting point for such library synthesis. For example, a DOS approach has been described for the synthesis of a compound library based on an octahydroindolinone scaffold, which is constructed from an N-acylindoline. researchgate.netresearchgate.net This highlights the potential of this compound as a core structure that can be systematically derivatized to generate a large library of compounds for high-throughput screening and the discovery of new bioactive agents.

Intermediates in the Synthesis of Diverse Organic Compounds

Synthesis of Indole/Indoline-based Pharmacophores

Stereochemical Control in Chemical Transformations of Indoline Derivatives

Achieving stereochemical control in the synthesis of substituted indolines is crucial, as the biological activity of chiral molecules is often dependent on their specific stereoisomeric form. The N-substituent on the indoline ring plays a pivotal role in directing the stereochemical outcome of many transformations. masterorganicchemistry.comirb.hr

The N-acyl group, such as the 2-methoxybenzoyl group, can influence stereoselectivity through several mechanisms:

Kinetic Resolution : In the kinetic resolution of racemic indolines, the structure of the acylating agent can significantly impact the stereoselectivity. nih.gov Studies on the acylation of 2-methylindoline (B143341) have shown that the choice of N-acyl group affects the efficiency of the resolution. researchgate.net

Asymmetric Catalysis : The N-acyl group is a key parameter in catalytic asymmetric reactions. For instance, the highly enantioselective hydrogenation of N-acetylindoles to chiral indolines has been achieved using rhodium complexes with chiral bisphosphine ligands. researchgate.net Similarly, catalytic asymmetric Friedel-Crafts reactions, a powerful method for C-C bond formation at the C3 position of indoles, are heavily influenced by the nature of the N-protecting group. nih.govacs.org

Substrate Control : The steric and electronic properties of the N-substituent can direct the approach of incoming reagents. In the formation of 3-methyleneisoindolin-1-ones from N-substituted precursors, the size of the N-substituent dictates the Z/E selectivity of the product. irb.hr In nucleophilic additions to 3-acylindoles, N-acyl groups like N-Boc and N-acetyl are well-tolerated and are essential for the reaction to proceed, ultimately allowing for the stereoselective synthesis of highly substituted indolines. acs.org

The 2-methoxybenzoyl group on this compound, with its defined steric bulk and electronic properties arising from the ortho-methoxy substituent, can be expected to exert significant control over the stereochemistry of reactions at or near the indoline core, making it a valuable tool for asymmetric synthesis.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of indoline (B122111) derivatives is an area of intense research, driven by the need for more efficient and environmentally friendly chemical processes. neuroquantology.com Future efforts are increasingly focused on the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of renewable resources. chemistryjournals.net

Key emerging trends include:

Catalysis: The development of novel catalysts is central to sustainable organic synthesis. nano-ntp.com This includes using earth-abundant metals, organocatalysts, and bio-inspired frameworks that operate under milder conditions, thereby reducing energy consumption. nano-ntp.comau.dk For the synthesis of N-acyl indolines like 1-(2-Methoxybenzoyl)indoline, research into catalytic C-N bond-forming reactions that avoid harsh reagents is a significant area of interest.

C-H Activation: Direct C-H activation and functionalization represent a paradigm shift in synthesis, allowing for the construction of complex molecules more efficiently by avoiding pre-functionalized starting materials. nano-ntp.com This approach could offer more direct routes to substituted indoline cores.

Flow Chemistry: The use of continuous flow reactors instead of traditional batch processes offers enhanced control over reaction parameters, improved safety, and easier scalability. This technology is particularly well-suited for integration with other modern techniques like photochemistry. acs.org

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of heterocyclic compounds, often under solvent-free conditions. rasayanjournal.co.in This "green chemistry" approach is applicable to a variety of heterocyclic systems and represents a cost-effective and environmentally benign alternative to conventional heating. rasayanjournal.co.in

The following table summarizes the advantages of these emerging synthetic methodologies:

MethodologyKey AdvantagesRelevance to Indoline Synthesis
Advanced Catalysis High efficiency and selectivity, use of non-toxic metals, mild reaction conditions, recyclability. nano-ntp.comDirect and cleaner acylation of the indoline nitrogen; regioselective functionalization of the indoline core.
C-H Activation Increased atom economy, reduced number of synthetic steps, access to novel substitution patterns. nano-ntp.comDirect introduction of substituents onto the aromatic or heterocyclic ring of the indoline scaffold.
Flow Chemistry Enhanced safety and scalability, precise process control, easy integration with other technologies. acs.orgEfficient and controlled production of this compound and its analogs for library generation.
Microwave-Assisted Synthesis Rapid reaction times, improved yields, solvent-free conditions, energy efficiency. rasayanjournal.co.inAccelerated synthesis of the indoline core and subsequent acylation steps.

Advanced Computational Approaches for Predictive Modeling and Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and the rational design of new compounds. neuroquantology.comnih.gov For indoline derivatives, these approaches can accelerate the identification of new therapeutic candidates and deepen the understanding of their mechanisms of action.

Future research in this area will likely focus on:

Machine Learning (ML) and Artificial Intelligence (AI): AI and ML algorithms are revolutionizing predictive modeling by learning from vast datasets of chemical structures and biological activities. nih.govmdpi.com These tools can be used for Quantitative Structure-Activity Relationship (QSAR) analysis, virtual screening, and de novo drug design to identify novel indoline-based compounds with desired properties. nih.govresearchgate.net

Integrated Computational Platforms: The development of integrated platforms, such as the Generative Unconstrained Intelligent Drug Engineering (GUIDE) system, aims to combine multiple computational tools. llnl.gov These platforms can co-optimize for various properties simultaneously, including efficacy, safety, and manufacturability, thereby streamlining the entire discovery process. llnl.gov The long-term goal is to move towards de novo design capabilities that start from pathogen information to design potent molecules based on first principles. llnl.gov

The table below outlines key computational techniques and their applications in indoline research:

Computational TechniqueApplication in Indoline ResearchPotential Outcome
Machine Learning / AI (QSAR) Predicting biological activity (e.g., anticancer, antiviral) based on molecular structure. researchgate.netRapid identification of promising indoline candidates for synthesis and testing.
Molecular Docking Simulating the binding pose of this compound within a target protein's active site. nih.govElucidation of key binding interactions and mechanism of action.
Molecular Dynamics (MD) Analyzing the stability and conformational dynamics of the indoline-protein complex. nih.govUnderstanding drug efficacy and residence time at the atomic level.
Cheminformatics Exploring vast chemical spaces to find novel patterns and derivatives of the indoline scaffold. nih.govDiscovery of new indoline-based chemotypes with unique properties.

Exploration of Undiscovered Reactivity Patterns and Transformation Pathways

While the indoline scaffold is well-established, there remains significant potential for discovering novel chemical reactions and transformations. These new pathways can provide access to previously inaccessible molecular architectures and functional group arrangements.

Emerging areas of exploration include:

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for enabling new types of chemical transformations under mild conditions. nih.gov This technique can be used to generate radical intermediates from indoles and related structures, leading to novel dearomatization and annulation reactions to form complex fused- and spiro-indoline systems. acs.org For instance, the intramolecular radical addition of a phenyl radical to an indole (B1671886) moiety can furnish a benzyl (B1604629) radical, which then leads to the final indoline product. acs.org

Dearomative Functionalization: The dearomatization of indoles is a powerful strategy for creating three-dimensional, sp³-rich indoline structures from flat, aromatic precursors. Recent advances have utilized cascade reactions, where a single synthetic operation triggers multiple bond-forming events. An example is the dearomative indole-C3-alkylation followed by an aza-Friedel–Crafts reaction to produce complex indoline-embedded tetracycles. acs.org

Umpolung Reactivity: Exploring the "umpolung" or reverse-polarity reactivity of indoles can unlock new synthetic possibilities. Dual catalysis systems, combining a photocatalyst with a chiral acid, can enable the enantioselective dearomatization of indole derivatives by activating them in unconventional ways. acs.org

Integration of Automated Synthesis and High-Throughput Experimentation in Indoline Chemistry

To accelerate the discovery and optimization of indoline-based compounds, the integration of automation and high-throughput experimentation (HTE) is crucial. researchgate.net This approach allows for the rapid synthesis and screening of large libraries of molecules, significantly increasing the efficiency of the drug discovery process. acs.org

Key aspects of this integration include:

Automated Synthesis Platforms: Robotic systems can perform multi-step syntheses in parallel, often on a nanoscale, which dramatically reduces the amount of starting material required and minimizes waste. researchgate.netwiley.com These platforms can be used to rapidly generate libraries of this compound analogs by varying the substituents on both the indoline and benzoyl rings.

High-Throughput Experimentation (HTE): HTE involves running hundreds or even thousands of reactions in parallel to quickly screen for optimal reaction conditions or identify hits from a compound library. researchgate.net This is particularly valuable for optimizing challenging catalytic reactions or for exploring a wide range of chemical space in medicinal chemistry projects. acs.org The miniaturization of these experiments has allowed for a 1000-fold decrease in the required starting materials over the last decade. acs.org

Integrated Discovery Cycles: The ultimate goal is to create a closed-loop system where automated synthesis, high-throughput screening, and computational modeling are fully integrated. llnl.govresearchgate.net In such a cycle, computational models would design new indoline derivatives, automated platforms would synthesize them, HTE would test their activity, and the resulting data would be fed back into the computational models to refine the next generation of compounds. llnl.gov This synergy has the potential to dramatically accelerate the pace of discovery. wiley.com

The following table illustrates the workflow of an integrated discovery platform:

StageTechnologyFunction
Design AI / Computational ModelingPropose new indoline structures with optimized properties (e.g., potency, selectivity). llnl.gov
Synthesis Automated Synthesis / Flow ChemistryRapidly synthesize libraries of the designed indoline compounds in a miniaturized format. researchgate.net
Testing High-Throughput Screening (HTS)Screen the compound libraries in parallel against biological targets to identify active molecules. acs.org
Learning Data Analysis / Machine LearningAnalyze the structure-activity relationship data to refine predictive models and guide the next design cycle. llnl.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.